molecular formula C10H7F3O4 B13153179 2-(4-Mmethoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

2-(4-Mmethoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

Cat. No.: B13153179
M. Wt: 248.15 g/mol
InChI Key: QYCQRAOZHUVGRF-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxoacetic acid moiety attached to a phenyl ring

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
  • 4-Trifluoromethoxyphenylboronic acid
  • 4-Methoxy-3-(trifluoromethyl)benzyl bromide

Uniqueness

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-2-oxoacetic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid

InChI

InChI=1S/C10H7F3O4/c1-17-7-3-2-5(8(14)9(15)16)4-6(7)10(11,12)13/h2-4H,1H3,(H,15,16)

InChI Key

QYCQRAOZHUVGRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)C(F)(F)F

Origin of Product

United States

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